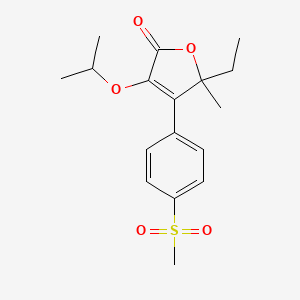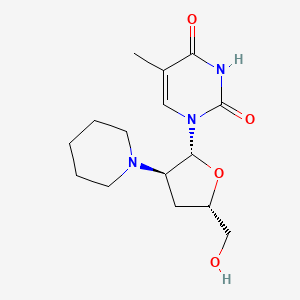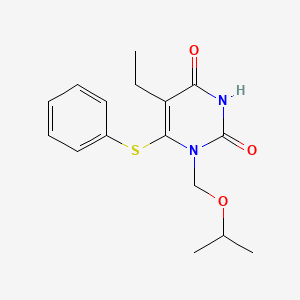
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis and other organic synthesis processes due to its protective groups, which help in the selective formation of peptide bonds. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(tert-butoxycarbonyl)prolylalaninate typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 1-(tert-butoxycarbonyl)prolylalaninate involves the selective protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane . This allows for the stepwise construction of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate: Another amino acid derivative used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Benzyl Ester: Similar in structure and used for similar applications.
Uniqueness
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate is unique due to its specific combination of protective groups and its utility in selective peptide synthesis. Its stability under basic conditions and ease of deprotection under acidic conditions make it a valuable tool in organic synthesis.
Properties
CAS No. |
52616-95-2 |
|---|---|
Molecular Formula |
C20H28N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 2-[(1-oxo-1-phenylmethoxypropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-14(18(24)26-13-15-9-6-5-7-10-15)21-17(23)16-11-8-12-22(16)19(25)27-20(2,3)4/h5-7,9-10,14,16H,8,11-13H2,1-4H3,(H,21,23) |
InChI Key |
VSXLHXWSMDZSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


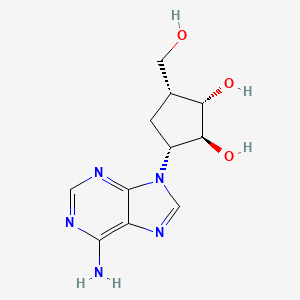
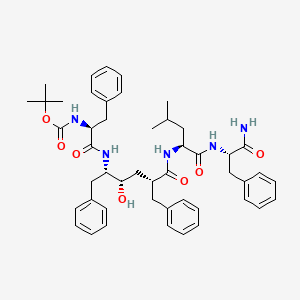
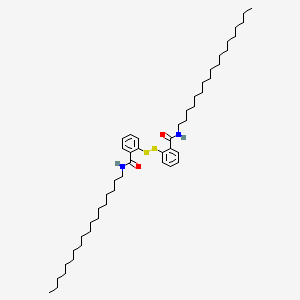
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
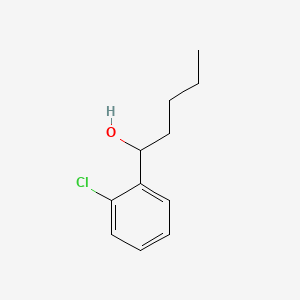
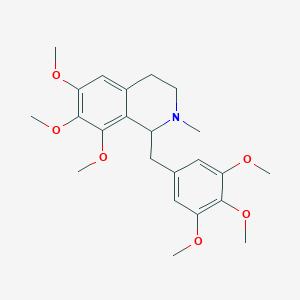
![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
